1-Bromocyclobutanecarboxylic acid
Overview
Description
Synthesis Analysis
While specific synthesis methods for 1-Bromocyclobutanecarboxylic acid were not found in the search results, it is known to be used as an intermediate in the synthesis of various chemicals and pharmaceuticals.Molecular Structure Analysis
The molecular formula of 1-Bromocyclobutanecarboxylic acid is C5H7BrO2 . It consists of a cyclobutane ring with a bromine atom and a carboxylic acid group attached to it.Physical And Chemical Properties Analysis
1-Bromocyclobutanecarboxylic acid is a colorless or white crystalline solid. It has a density of 1.864 g/cm3 . The boiling point is 249°C at 760 mmHg , and the flash point is 104.4°C .Scientific Research Applications
Synthesis of Aminocyclobutane Carboxylic Acids
1-Bromocyclobutanecarboxylic acid is utilized in the synthesis of differentially protected 1-aminocyclobutane carboxylic acids, which are important intermediates in organic synthesis. Kim and Wood (2004) demonstrated an efficient method for this synthesis, providing useful intermediates from ethyl 1-bromocyclobutanecarboxylate with high yields (Kim & Wood, 2004). Similarly, Fu Zhi-feng (2004) developed a novel synthesis route for 1-aminocyclobutanecarboxylic acid, showcasing its industrial application prospects (Fu Zhi-feng, 2004).
Organometallic Applications
Ramakrishna and Sharp (2003) explored the use of 1-bromocyclobutanecarboxylic acid in organometallic chemistry. They demonstrated its conversion into Cp2Zr(benzocyclobutadiene), which couples with alkynes or nitriles to produce zirconacycles (Ramakrishna & Sharp, 2003).
Boron Neutron Capture Therapy
1-Bromocyclobutanecarboxylic acid is used in the synthesis of boronated aminocyclobutanecarboxylic acids, potential agents for neutron capture therapy. Kabalka and Yao (2004) synthesized a novel boronated aminocyclobutanecarboxylic acid for this purpose, which showed promise in treating brain tumors (Kabalka & Yao, 2004).
Tumor-Seeking Agents
Washburn et al. (1979) researched the use of 1-aminocyclobutane carboxylic acid derivatives, synthesized from 1-bromocyclobutanecarboxylic acid, as potential tumor-seeking agents in nuclear medicine. They demonstrated preferential uptake by tumor types and rapid clearance from the bloodstream in animal models (Washburn et al., 1979).
X-ray Crystallography Studies
Kirillov, Nikiforova, and Dmitriev (2015) used 1-bromocyclobutanecarboxylic acid in X-ray crystallography studies. They synthesized ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate to determine its structure (Kirillov et al., 2015).
Radiopharmaceutical Synthesis
Shoup and Goodman (1999) synthesized fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) using 1-bromocyclobutanecarboxylic acid. This compound, a new tumor-avid amino acid, was developed for positron emission tomography (PET) (Shoup & Goodman, 1999).
Safety And Hazards
properties
IUPAC Name |
1-bromocyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c6-5(4(7)8)2-1-3-5/h1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREQYUFYDFSXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306727 | |
Record name | 1-Bromocyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromocyclobutanecarboxylic acid | |
CAS RN |
32122-23-9 | |
Record name | 1-Bromocyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32122-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 179441 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032122239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32122-23-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179441 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Bromocyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromocyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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